molecular formula C57H110O6 B179404 Tristearin CAS No. 68334-00-9

Tristearin

Cat. No.: B179404
CAS No.: 68334-00-9
M. Wt: 891.5 g/mol
InChI Key: DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Description

Tristearin (glyceryl tristearate) is a saturated triglyceride composed of glycerol esterified with three stearic acid (C18:0) chains. Its chemical formula is C₅₇H₁₁₀O₆, with a molecular weight of 891.48 g/mol, and it exists as a white, odorless solid at room temperature . Its high melting point (~72–73°C) arises from the tight packing of fully saturated hydrocarbon chains, which form stable crystalline structures .

This compound is naturally found in animal fats and some plant oils. Industrially, it is used as a hardening agent in margarine, a stabilizer in cosmetics, and a matrix for controlled drug delivery due to its polymorphic behavior . Its polymorphic forms (α, β, and β'') influence functionality in pharmaceuticals and food science, with the β-form being the most thermodynamically stable .

Preparation Methods

Coaxial Electrospraying for Encapsulated Tristearin Nanoparticles

Process Overview

Coaxial electrospraying (CO-ES) is a cutting-edge technique for producing core-shell nanoparticles. In a seminal study, Rasekh et al. (2017) encapsulated superparamagnetic iron oxide nanoparticles (SPIONs) and genistein within a this compound shell using a two-needle system . The outer needle contained 2% (w/v) this compound dissolved in dichloromethane (DCM), while the inner needle delivered a 5% (w/v) polyethylene glycol (PEG)/ethanol solution laden with SPIONs (0.5% w/v) .

Key Parameters

  • Voltage : 15–25 kV

  • Flow rates : Outer needle (0.5 mL/h), Inner needle (0.2 mL/h)

  • Solvent properties :

Solvent/SolutionDensity (kg/m³)Surface Tension (mN/m)Viscosity (mPa·s)Conductivity (10⁻² S/m)
This compound/DCM (2% w/v)1293 ± 0.4435.10 ± 0.662.91 ± 0.010.002 ± 0.0002
PEG/ethanol + SPIONs (0.5% w/v)1001 ± 0.6662.88 ± 0.193.81 ± 0.020.010 ± 0.0002

[Table 1: Physicochemical properties of solvents used in CO-ES .]

Outcomes

  • Particle size : 0.65–1.2 μm with uniform morphology .

  • Encapsulation efficiency : 92% for genistein .

  • Drug release : Triphasic profile (burst release within 2 h, sustained release over 72 h) .

  • Cellular uptake : HeLa cells internalized particles within 4 h, with >80% viability at 1 mg/mL SPION concentration .

This method excels in producing theranostic agents but requires precise control over solvent volatility and conductivity.

Microwave-Assisted Solid Lipid Nanoparticle Synthesis

Process Overview

Sharma et al. (2024) developed a single-pot microwave technique to prepare luliconazole-loaded this compound nanoparticles . Central composite design (CCD) optimized variables such as microwave power (300–500 W), irradiation time (2–10 min), and lipid-to-drug ratio (10:1–20:1) .

Key Parameters

  • Microwave conditions : 400 W, 5 min (optimal)

  • Surfactant : Poloxamer 188 (1% w/v)

  • Particle size : 120–250 nm (measured via dynamic light scattering) .

Outcomes

  • Entrapment efficiency : 89.4% at a 15:1 lipid-to-drug ratio .

  • Stability : No aggregation after 6 months at 4°C .

  • Drug release : 98% over 24 h (pH 7.4) .

Microwave synthesis reduces processing time by 70% compared to conventional hot homogenization, making it scalable for industrial applications.

Hydrolysis-Based Synthesis of Magnesium Stearate from this compound

Process Overview

A Chinese patent (CN105949049A) outlines a two-step hydrolysis-condensation method to produce magnesium stearate . this compound undergoes hydrolysis at 120–150°C under 0.6–0.8 MPa pressure, followed by reaction with magnesium oxide (MgO) .

Reaction Steps

  • Hydrolysis :

    • Catalyst : MgO/Al₂O₃-MgO (1:5–10 mass ratio) .

    • Antioxidants : Blend of 1076, DLTDP, and T501 (0.3–0.8% w/w) .

    • Yield : 95.2% stearic acid .

  • Condensation :

    • Conditions : 115–125°C, vacuum (-0.09 to -0.07 MPa) .

    • Catalyst : H₂O₂/MgO₂ (5:1 mass ratio) .

    • Final product : Industrial-grade magnesium stearate with ≤0.5% free acid .

Outcomes

  • Purity : 99.1% (by HPLC) .

  • Environmental impact : Zero chloride or sulfate wastewater discharge .

This method prioritizes cost-efficiency and sustainability, though it requires high-pressure equipment.

Solvent Evaporation for Lipid Nanoparticles

Key Parameters

  • Solvent : Chloroform or DCM.

  • Surfactant : Lecithin or Tween 80.

  • Particle size : 150–300 nm .

Outcomes

  • Encapsulation efficiency : 70–85% (inferior to CO-ES) .

  • Scalability : Limited by solvent residue removal.

Enzymatic Synthesis for High-Purity this compound

Process Overview

Though absent from the provided sources, enzymatic esterification using lipases (e.g., Candida antarctica) is a green alternative. Stearic acid and glycerol react at 60–70°C in solvent-free conditions, yielding >90% this compound.

Advantages

  • Specificity : Minimizes mono- and di-glyceride byproducts.

  • Sustainability : No toxic solvents.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Tristearin is widely used as an excipient in drug formulations due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. For instance, studies have shown that morphine-tristearin solid dispersions exhibit reduced release rates, which can be beneficial for controlled drug delivery systems . Additionally, this compound-based lipid nanoparticles have been developed for oral formulations, demonstrating effective encapsulation and release profiles for various drugs .

1.2 Polymorphic Modifications

Research indicates that the polymorphic forms of this compound significantly influence drug release behaviors. The incorporation of liquid lipids can promote the transition from the metastable α-form to the stable β-form of this compound, thereby affecting the crystallization kinetics and drug release rates . This property is crucial for formulating medications that require specific release profiles.

Food Industry Applications

2.1 Food Additive

This compound serves as a food additive that enhances texture and stability in various products such as margarine and baked goods. Its role as a triglyceride provides essential fatty acids while improving mouthfeel and overall product quality .

2.2 Nutritional Studies

In nutritional research, this compound is utilized to study lipid metabolism and energy storage mechanisms in biological systems. It provides insights into how dietary fats are processed in the body, contributing to our understanding of obesity and metabolic disorders.

Cosmetic Applications

3.1 Emollient Properties

In cosmetics, this compound acts as an emollient, providing moisturizing benefits in skincare products. Its ability to soften the skin makes it a popular ingredient in lotions and creams . The compound's safety profile also supports its use in personal care formulations.

Material Science Applications

4.1 Biodegradable Plastics

This compound is being explored as a component in the development of biodegradable plastics. Its incorporation into eco-friendly packaging materials aligns with sustainability efforts within the industry . This application highlights the potential for reducing environmental impact through natural materials.

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
PharmaceuticalsDrug delivery systems; excipientEnhances solubility; controls release rates
Food IndustryTexture enhancer; nutritional studiesImproves product quality; aids lipid metabolism
CosmeticsEmollient in skincare productsProvides moisturizing benefits
Material ScienceComponent in biodegradable plasticsContributes to sustainable packaging solutions

Mechanism of Action

The mechanism of action of tristearin in various applications depends on its chemical structure and interactions with other molecules. In drug delivery systems, this compound forms a lipid matrix that encapsulates the drug, protecting it from degradation and controlling its release. The molecular targets and pathways involved include the interaction of this compound with cell membranes, facilitating the uptake of encapsulated drugs .

In biodiesel production, the transesterification of this compound with methanol produces methyl stearate, which can be used as a renewable fuel. The reaction mechanism involves the nucleophilic attack of methanol on the ester bonds of this compound, resulting in the formation of methyl esters and glycerol .

Comparison with Similar Compounds

Physical and Thermal Properties

Tristearin’s physical properties are distinct among triglycerides due to its saturation and chain length. Key comparisons include:

Compound Fatty Acid Composition Melting Point (°C) Polymorphic Forms Key Applications
This compound 3 × stearic acid (C18:0) 72–73 α, β, β'' Food hardening, drug delivery
Triolein 3 × oleic acid (C18:1) -4 N/A Liquid oils, nutritional studies
Tripalmitin 3 × palmitic acid (C16:0) 65–66 α, β Cosmetics, surfactants
Trilinolein 3 × linoleic acid (C18:2) -13 N/A Dietary supplements
  • Triolein : A liquid at room temperature due to unsaturated bonds, triolein enhances this compound’s digestibility when mixed .
  • Tripalmitin : Shorter chain length (C16) reduces melting point compared to this compound, making it less suitable for high-temperature applications .
  • Trilinolein: Polyunsaturated structure lowers melting point significantly, limiting solid-state functionality .

Digestibility and Nutritional Impact

This compound’s digestibility is markedly lower than unsaturated triglycerides due to its crystalline structure:

  • Partial digestibility : In rats, this compound’s digestibility is 15 g/100 g compared to 99 g/100 g for triolein .
  • Temperature dependence : Homogenizing this compound with oils (e.g., triolein) above 70°C disrupts crystals, doubling stearic acid absorption in humans .
  • Dose independence : Increasing this compound content in mixtures linearly reduces overall fat digestibility, confirming its resistance to enzymatic hydrolysis .

Polymorphic Behavior

This compound’s polymorphic transitions (α → β) are critical for drug release and food texture. Liquid lipids (LL) like ethyl oleate accelerate α→β transitions, altering crystallinity:

  • d-spacing : β-tristearin has a shorter lamellar spacing (44.60 Å) than the α-form (50.27 Å), indicating denser packing .
  • LL effects : Ethyl oleate and oleic acid promote direct β-crystallization, while Span 80 delays polymorphic transitions .

In contrast, fluorinated analogs (e.g., CF2-substituted this compound) exhibit unique β''-polymorphs due to conformational changes in hydrocarbon chains .

Drug Delivery Systems

  • Encapsulation efficiency : this compound microspheres show lower drug-loading efficiency (14.9% ) compared to stearic acid (37.8% ) due to tighter packing .
  • Polymorph-controlled release : β-form this compound matrices slow drug diffusion, enabling sustained release .

Lipid Nanoparticles

Food Science

  • Interesterification : Blending this compound with triolein reduces melting points and broadens plasticity ranges, ideal for margarines .

Structural and Analytical Differentiation

  • NMR : this compound’s ¹H NMR shows characteristic triplet signals at 2.24–2.29 ppm (CH2 near carbonyl) and absence of methyl ester peaks (~3.6 ppm) present in transesterified products .
  • XRD : β-tristearin displays distinct short-spacing peaks at 4.13 Å (triclinic packing) versus α-form’s hexagonal packing .

Biological Activity

Tristearin, a triglyceride composed of three stearic acid molecules, is primarily utilized in pharmaceutical formulations as a solid lipid matrix for drug delivery. Its biological activity is significant in the context of drug solubility, stability, and release profiles. This article explores the biological activity of this compound through various studies, focusing on its role in drug delivery systems, its physicochemical properties, and its effects on bioavailability.

This compound exhibits unique physicochemical properties that make it suitable for use in solid lipid nanoparticles (SLNs) and microparticles (MPs). These properties include:

  • Melting Point : this compound has a high melting point (around 70°C), which contributes to its stability at room temperature.
  • Polymorphism : this compound can exist in different crystalline forms (α and β), which influence drug release rates. The transition from the metastable α-form to the stable β-form can be controlled by incorporating liquid lipids, which enhance the crystallization kinetics .

2. Drug Delivery Applications

This compound is widely studied for its application in drug delivery systems. It serves as a matrix for encapsulating various therapeutic agents, enhancing their stability and bioavailability.

2.1 Solid Lipid Nanoparticles (SLNs)

SLNs made from this compound have been developed to improve the oral bioavailability of poorly soluble drugs. For instance, studies have shown that this compound-based SLNs can effectively encapsulate drugs like ferulic acid and cytarabine, improving their pharmacokinetic profiles:

  • Ferulic Acid : this compound was used to create SLNs that provided sustained release of ferulic acid, demonstrating antioxidant and anti-inflammatory properties. The encapsulation efficiency reached approximately 1.5% .
  • Cytarabine : Research indicated that this compound nanoparticles enhanced the oral absorption of cytarabine compared to traditional emulsifiers like Tween 80 .
Drug Encapsulation Method Encapsulation Efficiency Bioavailability Improvement
Ferulic AcidSLNs with this compound1.5%Enhanced
CytarabineSLNs with this compoundNot specifiedImproved

2.2 Microfluidic Production

Recent advancements in microfluidics have allowed for precise control over the production of this compound-based SLNs. This technology enhances the scalability and reproducibility of nanoparticle formulations .

3. Biological Activity

The biological activity of this compound is closely linked to its role as a drug carrier:

  • Antioxidant Activity : this compound-based formulations have been shown to maintain the antioxidant properties of encapsulated compounds, potentially benefiting conditions related to oxidative stress .
  • Anti-inflammatory Effects : The use of this compound in drug formulations has been linked to reduced inflammation markers in preclinical models, suggesting its potential for treating inflammatory diseases .

Case Study 1: this compound Microparticles for Neuroinflammation

A study investigated the use of this compound microparticles loaded with ferulic acid for treating neuroinflammation. The results showed that these microparticles could effectively control the release of the prodrug ferulic acid, leading to significant reductions in TNF-α levels in vitro .

Case Study 2: Oral Bioavailability Enhancement

Another study focused on the oral bioavailability of cytarabine when formulated with this compound nanoparticles. The findings demonstrated a notable improvement in pharmacokinetic parameters compared to conventional formulations, highlighting the effectiveness of this compound as a carrier for enhancing drug absorption .

5. Conclusion

This compound plays a crucial role in pharmaceutical applications due to its favorable physicochemical properties and ability to enhance drug delivery systems' performance. Its incorporation into solid lipid nanoparticles significantly improves the stability and bioavailability of various therapeutic agents, making it a valuable component in modern drug formulation strategies.

Chemical Reactions Analysis

Production of Biodiesel via Transesterification

Tristearin can be converted into biodiesel through a transesterification reaction with short-chain alcohols . This process involves reacting this compound with an alcohol, typically methanol, in the presence of a catalyst . The products of the transesterification of this compound are methyl stearate and methyl palmitate .

  • Catalyst and Conditions : A study demonstrated the conversion of this compound to biodiesel using protonated and basified crosslinked modified polyacrylonitrile ion exchange fibers (PANF) as a catalyst . Using 3 g of basified PANF in 26 mL of methanol with a molar ratio of methanol to this compound of 274:1 at 65 °C, a 95% conversion of this compound was achieved .
  • Optimization : Response surface methodology (RSM) with central composite design (CCD) was employed to optimize the reaction parameters, yielding an optimum biodiesel conversion of 87.62% with 2.5 g of catalyst and a methanol to this compound molar ratio of 143:1 at 65 °C for 1 hour .

Hydrogenation Reactions

This compound can undergo hydrogenation reactions .

  • Reaction with Hydrogen : this compound can react with hydrogen (H2) in the presence of a catalyst . C57H104O6+3H2C57H110O6\text{C}_{57}\text{H}_{104}\text{O}_6+3\text{H}_2\longrightarrow \text{C}_{57}\text{H}_{110}\text{O}_6 The enthalpy change (ΔrH\Delta_rH^\circ ) for this reaction is -1592.2 kJ/mol in the liquid phase with hexane as a solvent .
  • Reaction with Hydrogen to form different products : this compound can also react with hydrogen to form different products . 9H2+C57H92O6C57H110O69\text{H}_2+\text{C}_{57}\text{H}_{92}\text{O}_6\longrightarrow \text{C}_{57}\text{H}_{110}\text{O}_6 The enthalpy change (ΔrH\Delta_rH^\circ ) for this reaction is -1132.5 kJ/mol in the liquid phase with hexane as a solvent .

Hydrodeoxygenation (HDO)

This compound can undergo hydrodeoxygenation (HDO), a process that converts triglycerides into n-alkanes, with water and propane gas as by-products .

Interesterification

This compound can undergo enzymatic interesterification with other triglycerides like triolein, modifying its structural composition and thermal properties .

Acidolysis

This compound can undergo enzymatic acidolysis with fatty acids like lauric and oleic acids to produce coating lipids . Reaction parameters such as time, temperature, substrate mole ratio, water content, and enzyme load influence this process .

Polymorphism and Thermal Behavior

This compound exhibits polymorphism, meaning it can crystallize in different forms . These forms have different melting points: 54 °C (α-form), 65 °C, and 72.5 °C (β-form) . When this compound is rapidly cooled after melting, it initially forms a glassy, amorphous mass, which then transforms into crystalline modifications with volume expansion .

Thermal transitions of this compound

TransitionDescription
α-crystallite peakMelt transition for the α-crystallite form.
β-form crystallizationSubsequent crystallization of the β-form.
β-form melt transitionPeak of the melt transition of the β-form.

Q & A

Basic Research Questions

Q. How can tristearin be synthesized and characterized in lipid-based formulations?

  • Methodology : Transesterification reactions using basified PANF mesh catalysts can be optimized via single-variation methods, varying parameters like temperature (e.g., 65°C), methanol-to-tristearin molar ratios (143–250:1), and catalyst amounts (1–2.5 g). Reaction progress is monitored using 1^1H NMR to track the emergence of methyl ester signals (3.60–3.70 ppm) and the disappearance of this compound’s triplet signal at 2.24–2.29 ppm . GC-FID is recommended for quantifying individual esters (e.g., methyl stearate vs. palmitate), as NMR lacks resolution for distinguishing structurally similar products .

Q. What analytical techniques are critical for assessing this compound purity and reaction efficiency?

  • Methodology : Combine 1^1H NMR for qualitative analysis (e.g., tracking esterification via signal shifts) with GC-FID for quantitative differentiation of products. For lipid nanoparticle formulations, differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) validate crystallinity and chemical stability, while dynamic light scattering (DLS) measures particle size (e.g., 100–300 nm) and polydispersity .

Q. Why is this compound preferred over other lipids in solid lipid nanoparticle (SLN) formulations?

  • Methodology : Conduct solubility screening in molten lipids (e.g., glyceryl monostearate, cetostearyl alcohol, this compound). This compound shows superior drug-loading capacity (e.g., 7.37% w/w for Miconazole nitrate) due to its high melting point (71–73°C) and crystalline structure, which enhances encapsulation efficiency (91.5% in optimized BBD models) .

Advanced Research Questions

Q. How can conflicting data from NMR and GC-FID in this compound transesterification be resolved?

  • Methodology : 1^1H NMR provides rapid conversion estimates but lacks specificity for esters with similar structures (e.g., methyl stearate vs. palmitate). Cross-validate with GC-FID, which separates esters based on retention times and quantifies individual yields. Discrepancies arise from NMR’s sensitivity to bulk vs. GC-FID’s compound-specific resolution; statistical tools like ANOVA can identify systematic biases .

Q. What experimental designs optimize this compound-based reactions while minimizing resource use?

  • Methodology : Use Central Composite Design (CCD) or Box-Behnken Design (BBD) for multivariable optimization. For example, CCD with 20 experiments (factorial + axial points) optimizes transesterification parameters (molar ratio, catalyst, time) at fixed temperatures . BBD efficiently maps formulation factors (e.g., drug:this compound ratio, homogenization speed) for SLNs, reducing runs from 81 (full factorial) to 27 .

Q. How do drug:this compound ratios impact encapsulation efficiency (EE) in SLNs?

  • Methodology : A negative correlation exists (coefficient: -11.813, p < 0.0001), where higher ratios reduce EE due to lipid saturation. Response surface models (R² = 0.915) identify optimal ratios (e.g., 7.37% w/w) balancing drug loading and stability. Contour plots reveal non-linear interactions with homogenization speed (17,000 rpm) and time (20 min) .

Q. What are the environmental implications of this compound degradation in soil?

  • Methodology : Estimate soil mobility using molecular connectivity indices (Koc = 1×1010^10), indicating immobility. Hydrolysis studies with lipase (e.g., 60°C, pH 7–8) simulate biodegradation, monitored via TLC or HPLC. Ecological risk assessments require complementary data on bioaccumulation (no current data available) .

Q. Methodological Recommendations

  • Conflict Resolution : Pair NMR with GC-FID for reaction monitoring .
  • Experimental Design : Prioritize CCD/BBD over one-factor-at-a-time to capture interactions .
  • Formulation Optimization : Use response surface models to balance EE and drug loading .
  • Environmental Studies : Combine hydrolysis assays with mobility predictions .

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
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InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
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InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
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Molecular Formula

C57H110O6
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DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
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Molecular Weight

891.5 g/mol
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Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
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Density

0.8559 at 90 °C/4 °C
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Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
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Color/Form

White powder, Colorless crystals or powder

CAS No.

555-43-1, 68334-00-9
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Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name TRISTEARIN
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Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
Record name TRISTEARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5690
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Next, 60% by mass of the olein part of the transesterified oil D obtained was mixed with 40% by mass of the above-mentioned palm medium-melting fraction 45 (PMF45) as the XOX type oil-and-fat B, and acetone of which volume was four times that of the above-mentioned mixture of the olein part of the transesterified oil D and the palm medium-melting fraction 45 (PMF45) was mixed, and a solvent fractionation was further carried out at −2 to 1 degrees C. so as to obtain a stearin part that were adopted as oil-and-fat compositions of Example 9.
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Synthesis routes and methods II

Procedure details

The stearin part of transesterified oil can be obtained by transesterifying a raw oil-and-fat containing 10 to 40% by mass of oleic acid, 10 to 40% by mass of stearic acid and 30 to 70% by mass of palmitic acid, and then fractionating it so as to obtain an olein part, and further fractionating the olein part. It is preferable to use a raw oil-and-fat containing 10 to 35% by mass of oleic acid, 15 to 40% by mass of stearic acid and 35 to 65% by mass of palmitic acid, and it is more preferable to use a raw oil-and-fat containing 10 to 30% by mass of oleic acid, 15 to 35% by mass of stearic acid and 35 to 55% by mass of palmitic acid.
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Synthesis routes and methods III

Procedure details

In the second of a series of flavor stability tests, high oleic sunflower oil (abbreviated “HOSO”, see above from Cargill, Inc.), anhydrous milkfat (AMF) and a palm oil stearin+olein blend obtained from Loders Crooklan, Channahon, Ill. (SansTrans™39 product abbreviated “POSO” with a melting point of 37-41° C.), were each evaluated for their ability to stabilize the flavor of menhaden fish oil dispersed in skim milk. Skim milk was fortified with sufficient non-fat dry milk to produce a final protein level in the milk of 4.2% by weight. Menhaden fish oil that had been isolated and refined by Omega Protein, Inc. (Houston, Tex.) as well as the HOSO oil and the AMF and POSO fats were supplemented with the same antioxidant levels of mixed tocopherols, rosemary extract, ascorbyl palmitate and lecithin described above. Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO. The first of these blends containing fish oil diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk) was dispersed directly into the skim milk using high shear mixing (Turrax blender at 4000 rpm). The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF were melted and combined with 1 part of fish oil to form melted fat blends. The aqueous pre-emulsions contained 30% by weight of these melted fat blends and 70% by weight of a water phase. The water phase contained sodium caseinate adequate for stabilizing the emulsion, and the fat blends were supplemented with an adequate level of a mono- and diglyceride DATEM derivative (Panodan® S Visco-Lo 2000, a diacetyl tartaric acid ester derivative obtained from Danisco USA, New Century, Kans.) that also assisted in stabilizing the aqueous emulsions. These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient for providing 32 mg EPA+DHA per 8 oz serving of milk. Milks were pasteurized at 280° F. for 3 sec, homogenized at 2000+500 PSI, and stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles. These bottles were then stored either in the dark or under cool white fluorescent lighting. Sensory testing of these milks was performed over 15 days of storage. None of the sample milks packaged in white PETE bottles developed a fishy flavor over this period regardless of exposure to light, although all samples stored in the dark were reported to have a cleaner, fresher taste. However, with milk samples stored in transparent bottles, fluorescent light exposure resulted in fishy off-flavors developing in all of the fish oil-fortified milk samples. More specifically, off-flavors were first detected on day 8 for milk containing fish oil that had been diluted 6-fold with HOSO. Subsequently, off-flavors were detected on day 11 for fish oil diluted only 3-fold with AMF, and finally on day 13 for fish oil diluted only 3-fold with POSO. Therefore, AMF and POSO fats were surprisingly more effective even when used at a lower level than HOSO oil for stabilizing fish oil against photo-oxidation by fluorescent lighting (11 and 13 days stability compared to 8 days). Taking into consideration that the fish oil was combined at twice the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats compared to the HOSO oil (@ 17% by weight), these saturated fats are even more effective at extending shelf life (compared to HOSO) than the sensory tests indicate. These stability findings suggest that the abundance of saturated fatty acids as well as the solid nature of the AMF and POSO fat microparticles (under refrigeration) improve the stabilization of fish oil.
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tocopherols
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Synthesis routes and methods IV

Procedure details

In a second hexane fractionation, above olein-fraction was fractionated, (3,22:1 hexane to oil ratio at -10° C.); a stearin fraction was obtained. This stearin fraction contained 60 wt % of diglycerides of which 56,7 wt % were of the SU-type. The overall yield from fractionations was 29%. A third fractionation was performed on the stearin fraction obtained (5:1 hexane to oil at 24,5° C.). The olein-fraction was collected, it contained 62 wt % of diglycerides of which 72,5 wt % were SU-diglycerides. The overall yield was 23%.
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Yield
23%

Retrosynthesis Analysis

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